molecular formula C21H26F2N6OS B14928734 N-cyclohexyl-2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide

N-cyclohexyl-2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide

Cat. No.: B14928734
M. Wt: 448.5 g/mol
InChI Key: MFEYQZUVHSXKIY-UHFFFAOYSA-N
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Description

N~1~-CYCLOHEXYL-2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a difluoromethyl group, and a tetrahydropyrazolo[1,5-a]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOHEXYL-2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the tetrahydropyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoromethyl group: This step often requires the use of difluoromethylating agents under controlled conditions.

    Attachment of the cyclohexyl group: This can be done through a substitution reaction using cyclohexyl halides.

    Final coupling with hydrazinecarbothioamide: This step involves the reaction of the intermediate with hydrazinecarbothioamide under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOHEXYL-2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-CYCLOHEXYL-2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N1-CYCLOHEXYL-2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(IMIDAZO[1,2-B]PYRIDAZIN-3-YL)-1-CYCLOHEXYL-2H-INDAZOLE-5-CARBOXAMIDE
  • N-(PYRAZOLO[1,5-A]PYRIMIDIN-3-YL)-1-CYCLOHEXYL-2H-INDAZOLE-5-CARBOXAMIDE

Uniqueness

N~1~-CYCLOHEXYL-2-{[7-(DIFLUOROMETHYL)-5-PHENYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H26F2N6OS

Molecular Weight

448.5 g/mol

IUPAC Name

1-cyclohexyl-3-[[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]thiourea

InChI

InChI=1S/C21H26F2N6OS/c22-18(23)17-11-16(13-7-3-1-4-8-13)26-19-15(12-24-29(17)19)20(30)27-28-21(31)25-14-9-5-2-6-10-14/h1,3-4,7-8,12,14,16-18,26H,2,5-6,9-11H2,(H,27,30)(H2,25,28,31)

InChI Key

MFEYQZUVHSXKIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)C2=C3NC(CC(N3N=C2)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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